3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
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Overview
Description
Scientific Research Applications
Synthesis of Heterocycles
Indoles substituted at the 2- or 3-position with electron-withdrawing groups, such as nitro and phenylsulfonyl, are key intermediates in synthesizing diverse heterocyclic compounds. These indoles participate in nucleophilic addition, 1,3-dipolar cycloaddition, and Diels–Alder reactions, leading to a variety of indoles, pyrroloindoles, and carbazoles. New synthetic routes for furo[3,4-b]indoles and the novel furo[3,4-b]pyrrole ring system highlight the versatility of indole chemistry. Diels–Alder reactions of furo[3,4-b]pyrroles result in indoles after the dehydration of primary cycloadducts, showcasing efficient syntheses of 2- and 3-nitroindoles from indole and the first successful electrophilic trapping of a 2,3-dilithioindole (G. Gribble, 2004).
Nitrogen-Containing Heterocycles Synthesis
The transformation of 2-nitroaryldifurylmethanes into indole, cinnoline, and benzothiazine-3,1 derivatives demonstrates the adaptability of nitroaryl compounds in creating nitrogen-containing heterocycles. Reduction and intramolecular heterocyclic addition reactions, along with diazotisation and rearrangement processes, facilitate the synthesis of these complex structures, highlighting the potential of 3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole in the preparation of diverse heterocyclic compounds (A. V. Butin, V. Abaev, T. Stroganova, A. Gutnov, 1997).
Reactions with Nitrogen Oxides
The interaction of 2-phenyl- and 1-methyl-2-phenylindole with nitrogen oxides results in the formation of isonitroso and 3-nitroso indole derivatives, respectively. These reactions not only provide insights into the reactivity of indoles with nitrogen oxides but also open pathways for synthesizing azo-bis-indoles and various nitro indoles, expanding the chemical space accessible through the use of this compound (P. Astolfi, Maria Panagiotaki, C. Rizzoli, L. Greci, 2006).
Indole Functionalization
Indole compounds, including those with nitro and phenylsulfonyl substituents, are pivotal in synthesizing and functionalizing indoles through palladium-catalyzed reactions. These methods significantly contribute to the field of medicinal chemistry and alkaloid research, enabling the creation of biologically active compounds and facilitating the synthesis of complex molecules with diverse functionalities (S. Cacchi, G. Fabrizi, 2005).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in medicinal chemistry . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to changes that contribute to their therapeutic efficacy . The compound’s interaction with its targets could involve various mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways.
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These could include pathways related to inflammation, pain perception, and various microbial infections .
Result of Action
Given the known biological activities of furan derivatives, the compound could potentially exert effects such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Properties
IUPAC Name |
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-22-18-11-6-5-10-16(18)20(21(22)15-8-3-2-4-9-15)17(14-23(24)25)19-12-7-13-26-19/h2-13,17H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJOUFGOFKSWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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